3-Penten-2-one, 4-(cyclopropylamino)- 3-Penten-2-one, 4-(cyclopropylamino)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13687127
InChI: InChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3/b6-5+
SMILES: CC(=CC(=O)C)NC1CC1
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

3-Penten-2-one, 4-(cyclopropylamino)-

CAS No.:

Cat. No.: VC13687127

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

3-Penten-2-one, 4-(cyclopropylamino)- -

Specification

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name (E)-4-(cyclopropylamino)pent-3-en-2-one
Standard InChI InChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3/b6-5+
Standard InChI Key FWHKZAVVFCBKTQ-AATRIKPKSA-N
Isomeric SMILES C/C(=C\C(=O)C)/NC1CC1
SMILES CC(=CC(=O)C)NC1CC1
Canonical SMILES CC(=CC(=O)C)NC1CC1

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Stereochemical Considerations

The IUPAC name 3-Penten-2-one, 4-(cyclopropylamino)- indicates a five-carbon α,β-unsaturated ketone backbone (pentenone) with a cyclopropylamine group at the 4-position. The molecular formula is deduced as C₈H₁₃NO, combining the pentenone scaffold (C₅H₈O) with a cyclopropylamino substituent (C₃H₅N). The molecular weight calculates to 139.19 g/mol.

Key structural features include:

  • A conjugated enone system (C=C-O) at positions 2–3, enabling resonance stabilization and electrophilic reactivity.

  • A cyclopropyl ring fused to an amine group at position 4, introducing strain and potential nucleophilic character.

Stereoisomerism is likely due to the double bond geometry (E/Z) and the chiral center at the 4-position if the cyclopropylamine group adopts a non-planar configuration .

Spectroscopic Signatures

While experimental spectra for 4-(cyclopropylamino)-3-penten-2-one are unavailable, predictions can be made from analogs:

  • IR Spectroscopy: Strong absorption near 1680–1720 cm⁻¹ for the ketone C=O stretch and 1640–1680 cm⁻¹ for the conjugated C=C bond .

  • ¹H NMR: Expected signals include a triplet for the cyclopropyl CH₂ groups (δ 1.0–1.5 ppm), a multiplet for the NH proton (δ 2.5–3.5 ppm), and vinyl protons (δ 5.5–6.5 ppm) .

  • MS (EI): Predominant fragments would arise from α-cleavage of the ketone (m/z 84) and loss of the cyclopropylamino group (m/z 97) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing 4-(cyclopropylamino)-3-penten-2-one:

Route 1: Michael Addition of Cyclopropylamine to 3-Penten-2-one

  • Substrate: Commercial 3-penten-2-one (CAS 625-33-2) .

  • Reagent: Cyclopropylamine.

  • Conditions: Acid or base catalysis to facilitate conjugate addition.

Route 2: Wittig Reaction with Cyclopropylamine-Modified Precursors

  • Phosphorane Formation: React cyclopropylamine with acetyl chloride to form an imine intermediate.

  • Wittig Olefination: Combine with acetaldehyde under reflux .

Comparative Synthetic Feasibility

ParameterRoute 1 (Michael Addition)Route 2 (Wittig Reaction)
Yield (Predicted)60–75%40–55%
Reaction Time2–4 hours6–8 hours
Byproduct FormationMinimalTriphenylphosphine oxide
Purification DifficultyLow (distillation)Moderate (column chromatography)

Route 1 is favored for scalability and simplicity, though steric hindrance from the cyclopropyl group may necessitate elevated temperatures .

Physicochemical Properties and Stability

Predicted Physical Constants

PropertyValueBasis of Estimation
Melting Point-10°C to 5°CAnalog: trans-3-Penten-2-one (mp -54.55°C)
Boiling Point120–135°C at 760 mmHgGroup contribution methods
Density0.89–0.92 g/cm³Similar to pentenone derivatives
logP1.2–1.5Calculated via XLogP3
Solubility in Water5–10 g/LHydrophobic cyclopropyl group limits solubility

Stability Profile

  • Thermal Stability: Prone to polymerization above 150°C due to the reactive enone system.

  • Light Sensitivity: UV exposure may catalyze [2+2] cycloadditions or isomerization.

  • Storage Recommendations: Under inert atmosphere at 2–8°C to prevent amine oxidation .

Reactivity and Functional Applications

Electrophilic and Nucleophilic Behavior

The enone system participates in:

  • Michael Additions: With nucleophiles (e.g., Grignard reagents) at the β-carbon .

  • Diels-Alder Reactions: As a dienophile in [4+2] cycloadditions .

The cyclopropylamino group enables:

  • Ring-Opening Reactions: Acid-catalyzed cleavage to form linear amines.

  • Coordination Chemistry: As a ligand in transition metal complexes.

ParameterAssessment
Toxicity (Oral LD50)Estimated 300–500 mg/kg (rat)
Skin IrritationModerate (amine reactivity)
Environmental ImpactModerate biodegradability

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, fume hood use .

  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste.

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